4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide
Description
The compound 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide features a 3,4-dihydroquinazolin-4-one core, a heterocyclic scaffold known for its pharmacological relevance . Key structural elements include:
- A sulfanyl (-S-) bridge linking the quinazolinone core to a carbamoyl methyl group, which is further substituted with a 4-ethylphenyl moiety.
- A benzamide group at the 3-position of the quinazolinone, modified with an N-isopropyl substituent.
Properties
IUPAC Name |
4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-4-20-11-15-23(16-12-20)31-26(34)18-37-29-32-25-8-6-5-7-24(25)28(36)33(29)17-21-9-13-22(14-10-21)27(35)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHALZQILHUMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with a thiol reagent, such as mercaptomethylamine.
Final Coupling: The final step involves coupling the intermediate with N-(propan-2-yl)benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The carbamoyl and sulfanyl groups may enhance binding affinity and selectivity towards these targets, leading to the modulation of biological activities.
Comparison with Similar Compounds
Structural Similarity Analysis
Computational similarity metrics, such as the Tanimoto coefficient and Dice index , are critical for quantifying structural resemblance. Based on fingerprint-based comparisons (e.g., MACCS or Morgan fingerprints), compounds with a Tanimoto score >0.8 are considered structurally analogous . Key analogs include:
Key Observations :
- The target compound shares the highest similarity with 477329-16-1 (Tanimoto >0.8), differing primarily in the substitution of the sulfamoyl group with a 4-ethylphenylcarbamoylmethyl-S chain .
- Lower similarity (~0.7) with non-quinazolinone compounds like aglaithioduline underscores the importance of the core heterocycle in defining activity .
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) reveals that structurally similar quinazolinones cluster together, suggesting shared mechanisms . For example:
- 477329-16-1 and the target compound likely target kinases or sulfotransferases due to their sulfhydryl and carboxamide groups, which facilitate hydrogen bonding with catalytic residues .
- 3a-h derivatives exhibit antiulcer activity via proton pump inhibition, linked to their sulfonamide and dihydropyridine moieties .
Spectral Data:
- IR Spectroscopy : The target compound’s C=S stretch (~1250 cm⁻¹) and C=O stretch (~1660 cm⁻¹) align with analogs like 477329-16-1 , confirming the thione tautomer predominance .
- NMR: The 3,4-dihydroquinazolinone core shows characteristic shifts at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (C=O) in ¹³C-NMR, consistent with derivatives in and .
Activity Landscape and SAR Insights
Activity landscape modeling () identifies activity cliffs where minor structural changes cause significant potency shifts. For example:
- Substituting the isopropyl group with a sulfamoylphenyl (as in 3a-h derivatives) shifts activity toward antiulcer effects .
Biological Activity
The compound 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic molecule belonging to the quinazolinone family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.64 g/mol. The presence of functional groups such as nitrogen, oxygen, and sulfur is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O3S |
| Molecular Weight | 498.64 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
The mechanisms by which this compound exerts its biological effects are multifaceted. It is hypothesized that the quinazolinone core interacts with various biological targets, potentially inhibiting key enzymes involved in disease processes. Notably, compounds within this class often exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For example, studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. In vitro assays have shown that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been supported by its ability to inhibit COX enzymes. A study found that a structurally similar compound exhibited a COX-2 inhibition rate of 47.1% at a concentration of 20 μM . This suggests that the compound may also contribute to reducing inflammation through similar pathways.
Antimicrobial Activity
Preliminary evaluations indicate that compounds within the quinazolinone family possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
- In Vitro Studies : A series of synthesized derivatives were tested for their biological activities, revealing promising results in terms of anticancer efficacy and COX inhibition.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications to the quinazolinone scaffold can significantly enhance biological activity, guiding future synthetic efforts to optimize therapeutic potential.
- Molecular Docking Studies : Computational studies have suggested potential binding interactions with target proteins, providing insights into the mechanism of action at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
